3-乙氧基-3-氧代丙基锌溴

描述

Synthesis Analysis

The synthesis of organozinc compounds involves the reaction of zinc with organic halides, often mediated by catalytic systems or through direct metalation strategies. For instance, electrosynthesis methods have been employed to prepare related organometallic reagents, such as 3-thienylzinc bromide, under mild conditions, showcasing the versatility and efficiency of these synthetic approaches in generating organozinc reagents (Gosmini, Nédélec, & Périchon, 1997).

Molecular Structure Analysis

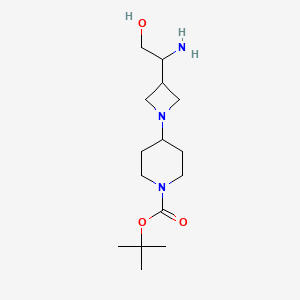

The molecular structure of organozinc compounds typically features a zinc center bonded to organic groups. Structural elucidation often relies on spectroscopic methods, including IR spectroscopy and X-ray diffraction analysis, to provide insights into the bonding arrangements and the geometry around the zinc center. For related compounds, studies have focused on understanding the intramolecular interactions and the impact of these interactions on the reactivity and stability of the organozinc reagents.

Chemical Reactions and Properties

3-Ethoxy-3-oxopropylzinc bromide participates in various chemical reactions, primarily serving as a reagent in cross-coupling processes. These reactions enable the formation of complex molecular architectures by forging carbon-carbon bonds. The reactivity of organozinc compounds in cross-coupling reactions is influenced by the nature of the organic groups attached to zinc and the reaction conditions. For example, palladium(0)/copper(I)-cocatalyzed cross-coupling reactions have demonstrated the utility of organozinc reagents in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting the broad applicability of these reagents in organic synthesis (Peng, Qing, Li, & Hu, 2000).

科学研究应用

Corrosion Inhibitors : Pyridazinium-based ionic liquids, similar in structure to 3-Ethoxy-3-oxopropylzinc bromide, have been found effective as corrosion inhibitors for carbon steel in acidic mediums. These inhibitors, such as 1-(6-ethoxy-6-oxohexyl)pyridazin-1-ium bromide, show significant inhibition efficiency, suggesting potential applications for 3-Ethoxy-3-oxopropylzinc bromide in corrosion inhibition (El-hajjaji et al., 2018).

Synthesis of Novel Compounds : Compounds like 1-ethoxy-1-oxophosphindolin-3-one have been used in the synthesis of new compounds, demonstrating potential for 3-Ethoxy-3-oxopropylzinc bromide in similar synthetic applications (Vollbrecht et al., 1997).

Antitumor Agents : Analogues of compounds like 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have shown potent antiproliferative activities against tumor cell lines, suggesting a possible role for 3-Ethoxy-3-oxopropylzinc bromide in antitumor research (Yin et al., 2013).

Electrosynthesis : Similar organometallic compounds, such as 3-thienylzinc bromide, have been synthesized under mild conditions via electrosynthesis. This suggests potential for electrosynthetic applications of 3-Ethoxy-3-oxopropylzinc bromide (Gosmini et al., 1997).

Stereo- and Regioselective Synthesis : The reaction of diethoxyphosphoryldifluoromethylzinc bromide with cyclohex-2-enyl-1-phosphates, for instance, is a method for introducing difluoromethylenephosphonate units to cyclic arrays in a stereo- and regioselective manner. This suggests potential for 3-Ethoxy-3-oxopropylzinc bromide in similar chemical synthesis applications (Yokomatsu et al., 2003).

属性

IUPAC Name |

bromozinc(1+);ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

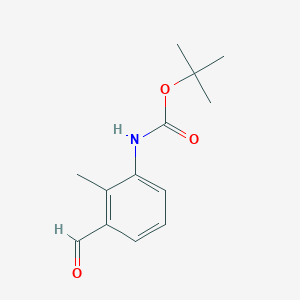

CCOC(=O)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-3-oxopropylzinc bromide | |

CAS RN |

193065-68-8 | |

| Record name | Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193065-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

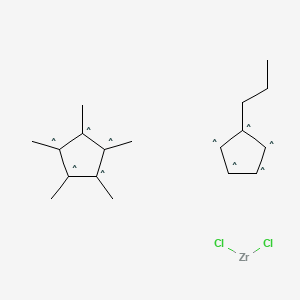

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)